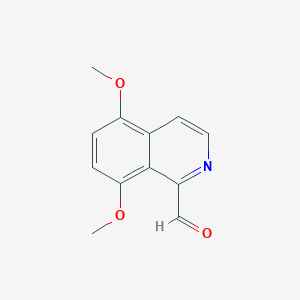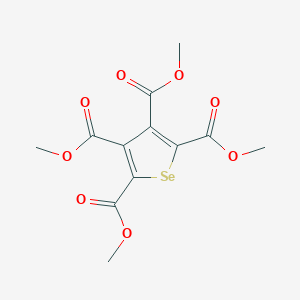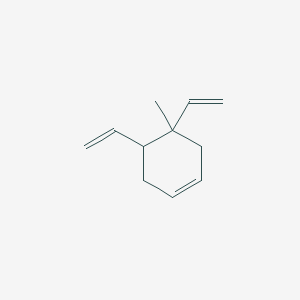
4,5-Diethenyl-4-methylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diethenyl-4-methylcyclohex-1-ene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This compound is characterized by the presence of two ethenyl groups and a methyl group attached to a cyclohexene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,5-Diethenyl-4-methylcyclohex-1-ene can be synthesized through the dehydration of 4-methylcyclohexanol using an acid catalyst such as phosphoric acid. The reaction involves heating 4-methylcyclohexanol with phosphoric acid, leading to the formation of the desired cycloalkene along with water as a byproduct .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration processes using continuous distillation setups. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diethenyl-4-methylcyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated cycloalkanes.
Substitution: The ethenyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated cycloalkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4,5-Diethenyl-4-methylcyclohex-1-ene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Diethenyl-4-methylcyclohex-1-ene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in addition reactions, forming new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcyclohexene: A simpler cycloalkene with a single methyl group.
4,4-Dimethylcyclohexene: Contains two methyl groups on the cyclohexene ring.
4-Ethenylcyclohexene: Contains a single ethenyl group on the cyclohexene ring.
Uniqueness
4,5-Diethenyl-4-methylcyclohex-1-ene is unique due to the presence of both ethenyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
112523-64-5 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
4,5-bis(ethenyl)-4-methylcyclohexene |
InChI |
InChI=1S/C11H16/c1-4-10-8-6-7-9-11(10,3)5-2/h4-7,10H,1-2,8-9H2,3H3 |
Clé InChI |
LJUPYFSXARFQMA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=CCC1C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


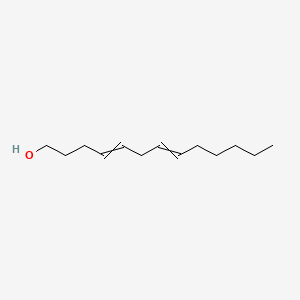
![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)

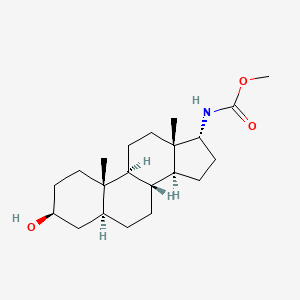
![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)
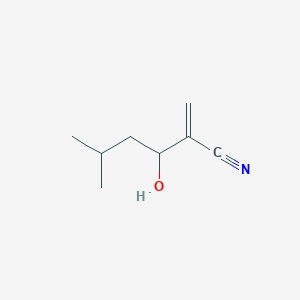
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)

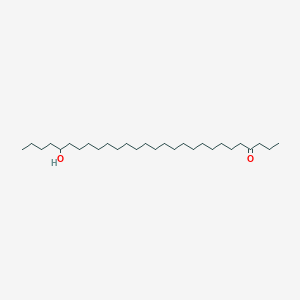
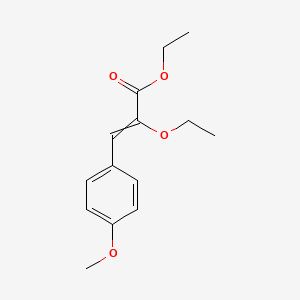

![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
